2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(Ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a nitrophenyl group, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a reaction between 2-aminobenzonitrile and hydrazine derivatives under reflux conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution. Ethylthiol is reacted with the intermediate triazoloquinazoline compound in the presence of a base such as sodium hydride.
Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring. This is typically done using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown promise in preliminary studies as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of oncology.
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have indicated that it may inhibit certain enzymes or pathways critical for cancer cell proliferation .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may involve the inhibition of tyrosine kinases or other signaling proteins involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but with a nitro group at the 4-position of the phenyl ring.
2-(Ethylsulfanyl)-9-(2-aminophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-(ethylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethylsulfanyl and a nitrophenyl group in the triazoloquinazoline framework makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17N5O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17N5O3S/c1-2-26-17-19-16-18-11-7-5-9-13(23)14(11)15(21(16)20-17)10-6-3-4-8-12(10)22(24)25/h3-4,6,8,15H,2,5,7,9H2,1H3,(H,18,19,20) |
InChI Key |
KVSQZEVMOLCKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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